2'-Bromo-2'-deoxyuridine

Vue d'ensemble

Description

2’-Bromo-2’-deoxyuridine, also known as 5-BrdU, is a thymidine analogue that gets incorporated into DNA . It is extensively used to measure DNA synthesis and to label dividing cells . Consequently, 5-BrdU is used to study cell signaling and other processes that induce cell proliferation .

Synthesis Analysis

The synthesis of 5-BrdU involves its incorporation into newly synthesized DNA during the S phase of the cell cycle . This process can be measured with the thymidine analog BrdU (5-bromo-2’-deoxyuridine) following its incorporation into newly synthesized DNA and its subsequent detection with an anti-BrdU antibody .Molecular Structure Analysis

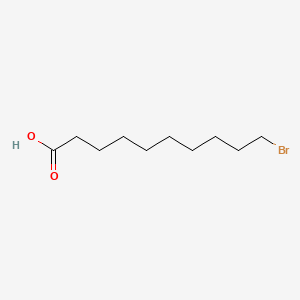

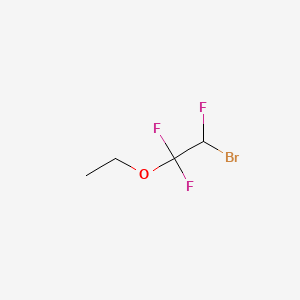

The molecular formula of 5-BrdU is C9H11BrN2O5 . Its molecular weight is 307.10 (anhydrous) and it has a pKa of 8.11 .Chemical Reactions Analysis

A study utilized a Suzuki–Miyaura reaction to develop a chemical method to label cellular BrdU with fluorescent boronic acid probes . The coupling conditions were optimized for complex cellular environments .Physical And Chemical Properties Analysis

5-BrdU has a density of 1.9±0.1 g/cm3 . Its molar refractivity is 58.9±0.3 cm3, and it has a molar volume of 161.2±3.0 cm3 .Applications De Recherche Scientifique

Cell Proliferation Studies

BrdU is extensively used as a marker to measure DNA synthesis and label dividing cells. It’s incorporated into the DNA of proliferating cells during the S-phase of the cell cycle, allowing researchers to track cell growth and division . This application is crucial in understanding cell signaling pathways and the effects of various treatments on cell proliferation.

Neurobiology

In neurobiology, BrdU labeling provides insights into the development of the central nervous system. It helps in tracking the proliferative behavior of neuroblasts in the cerebellum and other brain regions. This is particularly important for studying the generation, migration, and settlement patterns of neurons during development .

Regenerative Medicine

In regenerative medicine, BrdU is used to assess stem cell proliferation. For instance, it’s used in corneal regenerative protocols to evaluate the proliferative properties of limbal stem cells, which are essential for corneal repair and regeneration .

Mécanisme D'action

Target of Action

2’-Bromo-2’-deoxyuridine (BrdU) is a synthetic nucleoside analogue with a chemical structure similar to thymidine . It is primarily incorporated into the DNA of cells during the S phase of the cell cycle . The primary targets of BrdU are therefore the DNA molecules of dividing cells .

Mode of Action

BrdU acts by substituting thymidine during DNA replication . When a cell enters the S phase and begins to replicate its DNA, BrdU can be incorporated in place of thymidine in the newly synthesized DNA molecules . This incorporation can be detected using anti-BrdU antibodies, allowing for the identification of cells that have recently undergone DNA replication .

Biochemical Pathways

BrdU affects the DNA synthesis pathway. During DNA replication, BrdU is incorporated into the DNA in place of thymidine . This incorporation can lead to mutations, as BrdU can cause errors in DNA replication . This property of brdu is also what allows it to be used as a marker for cell proliferation .

Pharmacokinetics

The pharmacokinetics of BrdU in organisms is complex and can vary depending on the specific conditions of administration . For example, in rodents, BrdU is present in the blood serum at a concentration sufficient to label all S-phase cells for about 60 minutes after a single intraperitoneal injection . Due to their faster metabolism, in mice, the concentration of brdu in blood serum is sufficient to label the whole population of s-phase cells for only 15 minutes after the injection, then drops rapidly .

Result of Action

The incorporation of BrdU into DNA allows for the identification of cells that have recently undergone DNA replication . This can provide important insights into cell proliferation in various tissues . Because brdu can cause mutations, its use can also potentially lead to dna damage .

Action Environment

The action of BrdU can be influenced by environmental factors such as oxygen concentration . For example, under hypoxic conditions, the radiosensitizing effect of BrdU on cancer cells is more evident than under normoxic conditions . This suggests that the efficacy and stability of BrdU can be influenced by the oxygen levels in the environment where it is used .

Safety and Hazards

Orientations Futures

A study found that the radiosensitizing effect of BrdU on hypoxic cells was more evident than on normoxic cells . This suggests that BrdU could be used as a potential treatment for hypoxic tumors . Another study found that elevated concentrations of EdU treatment were toxic to the cell cultures, particularly in cells with a defect in homologous recombination repair . Therefore, EdU should be administered with additional precautions .

Propriétés

IUPAC Name |

1-[(2R,3R,4R,5R)-3-bromo-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrN2O5/c10-6-7(15)4(3-13)17-8(6)12-2-1-5(14)11-9(12)16/h1-2,4,6-8,13,15H,3H2,(H,11,14,16)/t4-,6-,7-,8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEUDNSHXOOLCEY-XVFCMESISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrN2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60992952 | |

| Record name | 1-(2-Bromo-2-deoxypentofuranosyl)-4-hydroxypyrimidin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60992952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

72218-68-9 | |

| Record name | 2'-Bromo-2'-deoxyuridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072218689 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(2-Bromo-2-deoxypentofuranosyl)-4-hydroxypyrimidin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60992952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[1]Benzothieno[3,2-b][1]benzothiophene](/img/structure/B1266191.png)